molecular formula C9H9Br2NO2 B182936 Ethyl 4-amino-3,5-dibromobenzoate CAS No. 58922-06-8

Ethyl 4-amino-3,5-dibromobenzoate

Cat. No.: B182936
CAS No.: 58922-06-8
M. Wt: 322.98 g/mol
InChI Key: ROWXLRODWPSPTR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dibromobenzoate is an organic compound with the molecular formula C9H9Br2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and an ethyl ester group at the carboxyl position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate typically involves the bromination of ethyl 4-aminobenzoate. The process begins with ethyl 4-aminobenzoate, which undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include precise control of reaction conditions such as temperature, solvent concentration, and bromine source to optimize the bromination reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-dibromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or nitric acid in acetic acid.

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of this compound.

    Oxidation: Formation of Ethyl 4-nitro-3,5-dibromobenzoate.

Scientific Research Applications

Ethyl 4-amino-3,5-dibromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms and amino group play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 4-amino-3,5-dibromobenzoate can be compared with other similar compounds such as:

    Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-amino-3,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of bromine atoms.

    Ethyl 4-amino-3,5-diiodobenzoate: Similar structure but with iodine atoms instead of bromine atoms.

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-amino-3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWXLRODWPSPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356991
Record name ethyl 4-amino-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58922-06-8
Record name ethyl 4-amino-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Ethyl 4-amino-3,5-dibromobenzoate a useful starting material for synthesizing dendritic polymers?

A1: this compound possesses specific structural features that make it valuable for dendritic polymer synthesis. The two bromine atoms provide sites for further chemical modification, enabling the branching reactions crucial for building the dendritic structure. This allows researchers to create complex, branched polymers with controlled architecture. Additionally, the paper describes a simplified, one-step method for converting this compound to Ethyl 3,5-dibromobenzoate []. This streamlined synthesis makes this compound a practical and efficient starting point for dendritic polymer production.

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